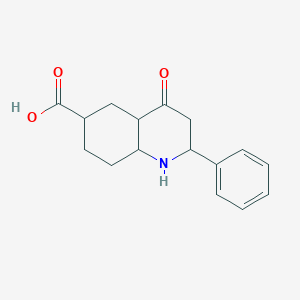
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 6-position, a phenyl group at the 2-position, and a keto group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. One common method involves the reaction of 2-phenyl-1,3-diketone with aniline in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring system. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition prevents the bacteria from replicating their DNA, leading to cell death . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Known for its antibacterial properties.
6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Used in the synthesis of various pharmaceuticals.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin.
Uniqueness
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the carboxylic acid group at the 6-position differentiates it from other quinoline derivatives, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-oxo-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H19NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-5,11-14,17H,6-9H2,(H,19,20) |
Clave InChI |
QKGROJUWNKXOIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1C(=O)O)C(=O)CC(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




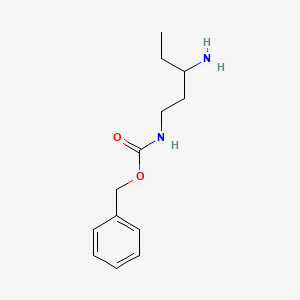
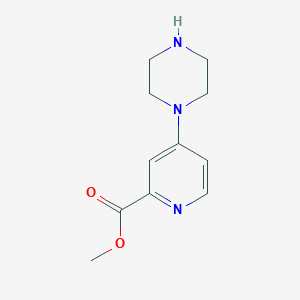


![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
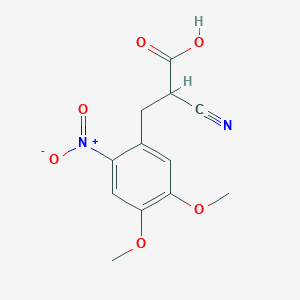
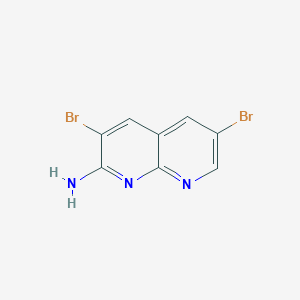
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
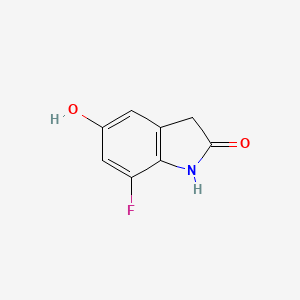
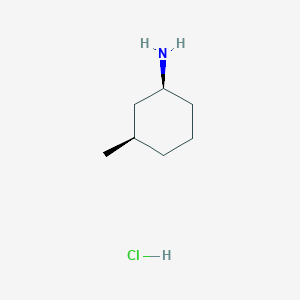
![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)
